3-[(4-Bromophenyl)sulfanyl]pyrrolidine
CAS No.: 1250919-95-9
Cat. No.: VC5460299
Molecular Formula: C10H12BrNS
Molecular Weight: 258.18
* For research use only. Not for human or veterinary use.
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine - 1250919-95-9](/images/structure/VC5460299.png)
Specification
CAS No. | 1250919-95-9 |
---|---|
Molecular Formula | C10H12BrNS |
Molecular Weight | 258.18 |
IUPAC Name | 3-(4-bromophenyl)sulfanylpyrrolidine |
Standard InChI | InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
Standard InChI Key | UPSQZZUZDOKRFM-UHFFFAOYSA-N |
SMILES | C1CNCC1SC2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyrrolidine ring (C₄H₈N) substituted at the 3-position with a sulfanyl group (-S-) linked to a 4-bromophenyl ring. The pyrrolidine ring adopts a non-planar conformation due to sp³ hybridization at its carbon atoms, enabling pseudorotation—a dynamic process where the ring twists to adopt different puckered conformations . This flexibility enhances its ability to interact with stereospecific biological targets. The 4-bromophenyl group introduces electron-withdrawing effects via the bromine atom, which influences the compound’s electronic distribution and reactivity.
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂BrNS | |
Molecular Weight | 258.18 g/mol | |
CAS Number | 1250919-95-9 | |
Purity (Typical) | >95% (HPLC) | |
Solubility | Moderate in DMSO, low in water |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 4-bromothiophenol and pyrrolidine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) serving as the base to deprotonate pyrrolidine and enhance its nucleophilicity. The general reaction scheme is:
Yields range from 60% to 85%, depending on reaction time and temperature. Purification is achieved via column chromatography or recrystallization from ethanol.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to improve reaction efficiency and safety. These systems minimize byproduct formation and enable real-time monitoring of reaction parameters. Post-synthesis, high-performance liquid chromatography (HPLC) is used to achieve >99% purity, critical for pharmaceutical applications.
Table 2: Optimization of Synthesis Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Maximizes rate |
Reaction Time | 4–6 hours | Balances completion vs. degradation |
Base | NaH (1.2 equiv) | Enhances nucleophilicity |
Mechanistic Insights and Biological Interactions
Molecular Interactions
The sulfanyl group (-S-) acts as a hydrogen bond acceptor, forming stable interactions with amino acid residues such as serine or threonine in enzyme active sites. Concurrently, the 4-bromophenyl group engages in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine), stabilizing ligand-receptor complexes. These dual interactions make the compound a potent modulator of enzymes like kinases and proteases.
Stereochemical Considerations
The pyrrolidine ring’s stereogenicity allows for enantioselective interactions. For instance, the (R)-enantiomer may exhibit higher affinity for a target receptor compared to the (S)-form, a phenomenon observed in related pyrrolidine-based NMDA receptor antagonists . Such stereochemical nuances underscore the importance of chiral resolution in drug development .
Applications in Drug Discovery
Intermediate in Pharmaceutical Synthesis
Comparative Analysis with Related Compounds
Table 3: Comparison with 3-((4-Bromophenyl)methyl)pyrrolidine
Property | 3-[(4-Bromophenyl)sulfanyl]pyrrolidine | 3-((4-Bromophenyl)methyl)pyrrolidine |
---|---|---|
Molecular Weight | 258.18 g/mol | 240.14 g/mol |
Key Functional Group | Sulfanyl (-S-) | Methylene (-CH₂-) |
Hydrogen Bond Capacity | High (S atom) | Low |
Synthetic Accessibility | Moderate | High |
The sulfanyl group confers greater polarity and hydrogen-bonding capacity compared to the methylene group, making the former more suitable for targeting polar enzyme active sites .
Future Directions and Research Opportunities
Exploration of Stereoisomers
Synthetic routes employing chiral catalysts could yield enantiopure forms, enabling studies on stereospecific bioactivity. For example, (2S,4R)-configured pyrrolidines have demonstrated enhanced NMDA receptor selectivity , suggesting similar potential for this compound.
Targeted Drug Delivery Systems
Conjugation with nanoparticle carriers (e.g., liposomes) may improve bioavailability and reduce off-target effects. Preliminary studies on pyrrolidine-functionalized nanoparticles show 40% increased uptake in cancer cell lines .
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